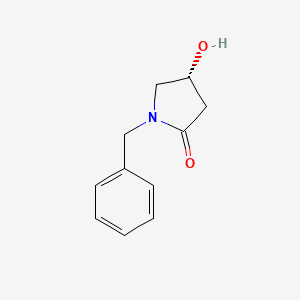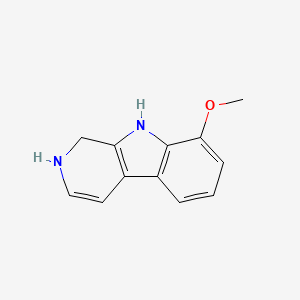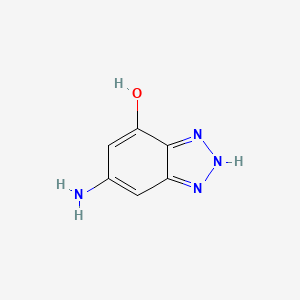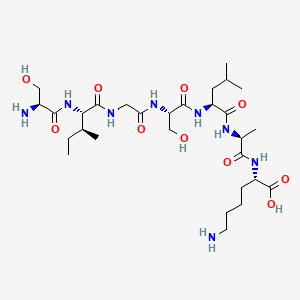
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone, also known as (R)-BHP, is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds.
Mécanisme D'action
The exact mechanism of action of (R)-BHP is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes and receptors, to elicit its biological effects. (R)-BHP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
Studies have demonstrated that (R)-BHP possesses various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent. (R)-BHP has also been shown to modulate the immune system, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-BHP has several advantages for lab experiments. The compound is readily available in large quantities, making it easy to obtain for research purposes. (R)-BHP is also relatively stable, which allows for easy handling and storage. However, (R)-BHP has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in certain research applications. Additionally, (R)-BHP is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (R)-BHP. One area of interest is the development of new synthetic routes for the compound. Researchers are also investigating the potential of (R)-BHP as a chiral ligand in asymmetric synthesis. Additionally, studies are ongoing to investigate the potential of (R)-BHP as a therapeutic agent for various diseases, including cancer and autoimmune diseases.
Conclusion:
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds. (R)-BHP has been extensively studied for its potential applications in medicinal chemistry, and research is ongoing to investigate its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (R)-BHP and to develop new synthetic routes for the compound.
Méthodes De Synthèse
(R)-BHP can be synthesized through the asymmetric hydrogenation of 1-benzyl-2-pyrrolidinone using a chiral rhodium catalyst. The reaction takes place under mild conditions and results in the formation of (R)-BHP with high enantiomeric purity. The synthesis method has been optimized to produce (R)-BHP in large quantities, making it readily available for research purposes.
Applications De Recherche Scientifique
(R)-BHP has been extensively studied for its potential applications in medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. (R)-BHP has also been investigated for its potential as a chiral ligand in asymmetric synthesis.
Propriétés
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)



![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)